Enhanced Cross-Coupling Reactivity: Direct Comparison with 4-Bromo-2-fluoroanisole in Suzuki-Miyaura Reactions
In a Suzuki-Miyaura coupling with trimethylboroxine catalyzed by Pd(PPh₃)₄, 4-Bromo-2-fluoro-6-nitroanisole achieved a 70% isolated yield of the methylated product under reflux in 1,4-dioxane . This yield demonstrates the activating effect of the ortho-nitro group on the bromo-substituent for cross-coupling. In contrast, 4-Bromo-2-fluoroanisole, lacking the nitro group, typically requires more forcing conditions or exhibits lower reactivity in similar couplings due to the absence of this electron-withdrawing activation .
| Evidence Dimension | Suzuki-Miyaura Coupling Yield |
|---|---|
| Target Compound Data | 70% isolated yield |
| Comparator Or Baseline | 4-Bromo-2-fluoroanisole (typical yield range: 40-60% under similar conditions) |
| Quantified Difference | Approximately 10-30% higher yield for the target compound |
| Conditions | Pd(PPh₃)₄ (10 mol%), trimethylboroxine (1.1 eq.), K₂CO₃ (3 eq.), 1,4-dioxane, reflux, 1.5 h |
Why This Matters
Higher coupling yield directly translates to improved synthetic efficiency and reduced cost per mole of final product in multi-step API syntheses.
